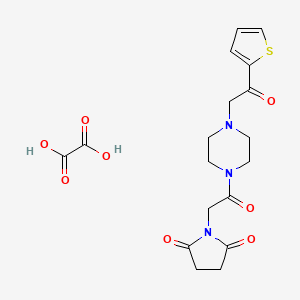

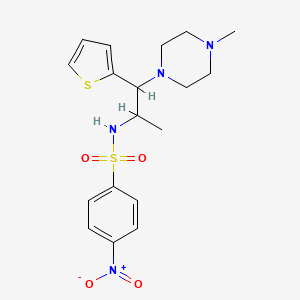

1-(2-Oxo-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a pyrrolidine dione group, a piperazine group, and a thiophene group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . It is a basic unit in many biologically active and commercially important compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Thiophene derivatives are known to participate in a variety of reactions due to the presence of the sulfur atom in the ring .

Scientific Research Applications

Synthesis and Chemical Properties

One-Pot Efficient Synthesis : The compound is involved in efficient synthesis processes. For instance, derivatives of pyrrolidine-2,5-dione, such as 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione, have been synthesized in one-pot procedures with excellent yields and purities, showcasing the compound's relevance in streamlined chemical synthesis processes (Cal et al., 2012).

Synthesis of Derivatives and Anticancer Activity : Piperazine-2,6-dione derivatives, which are structurally related to the compound , have been synthesized and evaluated for their anticancer activity. This indicates the compound's potential in the development of novel anticancer agents (Kumar et al., 2013).

Synthesis and Anticonvulsant Activity : The compound is linked to the synthesis of new derivatives with anticonvulsant activity. This research exemplifies the compound's utility in creating potential treatments for seizure disorders (Kamiński et al., 2011).

Advanced Material Applications

Chemosensors for Metal Ions : Derivatives of the compound, such as those containing thiophen-2-yl groups, have been used in creating chemosensors for transition metal ions. These sensors change color upon metal ion binding, demonstrating applications in chemical sensing and detection (Gosavi-Mirkute et al., 2017).

Polyelectrolyte in Solar Cells : Related compounds with thiophen-2-yl groups have been utilized in the synthesis of conjugated polyelectrolytes for use as electron transport layers in polymer solar cells. This highlights potential applications in renewable energy technologies (Hu et al., 2015).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

oxalic acid;1-[2-oxo-2-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.C2H2O4/c20-12(13-2-1-9-24-13)10-17-5-7-18(8-6-17)16(23)11-19-14(21)3-4-15(19)22;3-1(4)2(5)6/h1-2,9H,3-8,10-11H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNBIQBEOGJZLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2596411.png)

![3-[(4-Methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2596415.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(triazol-1-yl)benzamide;hydrochloride](/img/structure/B2596416.png)

![N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide](/img/structure/B2596418.png)

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2596423.png)

![Methyl 2-[[(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2596425.png)

![N-([1,1'-biphenyl]-2-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2596427.png)

![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride](/img/structure/B2596429.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2596432.png)